molecular formula C20H25ClN2O2 B5512522 N-((3S*,4R*)-1-{[5-(2-氯苯基)-2-呋喃基]甲基}-4-丙基-3-吡咯烷基)乙酰胺

N-((3S*,4R*)-1-{[5-(2-氯苯基)-2-呋喃基]甲基}-4-丙基-3-吡咯烷基)乙酰胺

货号 B5512522
分子量: 360.9 g/mol
InChI 键: UXUYBMXXHZHSOE-DNVCBOLYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that aim to introduce specific functional groups to achieve desired biological activities. For instance, Costello et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, using chiral amino acids to introduce alkyl and aryl substituents, aiming for kappa opioid agonist properties. This methodology could provide insights into the synthesis of "N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide" by highlighting the importance of conformational analysis in the development of potent compounds (Costello et al., 1991).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds similar to the one often involves examining the orientation of functional groups and their impact on the compound's properties. Gowda et al. (2007) discuss the conformation of the N—H bond in relation to methyl groups in structures like 2-chloro-N-(3,4-dimethylphenyl)acetamide, offering a basis for understanding how substitutions affect molecular conformation (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives highlight its reactivity and potential for further modification. The studies by Barlow et al. (1991) on structure/activity relationships within a series of kappa-opioid agonists provide an example of how specific chemical modifications can enhance biological activity. Although the focus is on a different chemical class, the principles of optimizing activity through structural changes are relevant (Barlow et al., 1991).

科学研究应用

  1. 阿片类卡帕激动剂研究:该化合物已因其作为阿片类卡帕激动剂的潜力而被研究。Barlow 等人(1991 年)合成了一系列 N-[2-(1-吡咯烷基)乙基]乙酰胺,包括该化合物的变体,并评估了它们作为阿片类卡帕激动剂的生物活性。他们发现化合物在小鼠腹腔收缩模型中具有强效的纳洛酮可逆镇痛作用 (Barlow 等人,1991 年).

  2. 抗菌活性:该化合物的抗菌特性也得到了探索。Altalbawy(2013 年)的一项研究合成了新型化合物,包括 N-((3S*,4R*)-1-{[5-(2-氯苯基)-2-呋喃基]甲基}-4-丙基-3-吡咯烷基)乙酰胺的衍生物,并评估了它们的抗菌效果 (Altalbawy,2013 年).

  3. 药物开发中的构象分析:类似化合物的构象分析在药物开发中至关重要,特别是对于识别强效阿片类卡帕激动剂。Costello 等人(1991 年)进行了此类分析,并鉴定了具有显着镇痛作用的化合物 (Costello 等人,1991 年).

  4. 卡帕阿片受体拮抗剂:Grimwood 等人(2011 年)研究了一种新型 κ-阿片受体拮抗剂,该拮抗剂显示了相关化合物在治疗抑郁症和成瘾障碍方面的潜力 (Grimwood 等人,2011 年).

  5. 合成方法和对映选择性合成:Wu 等人(1996 年)提出了一种相关化合物的对映选择性合成方法,表明它们在药物合成中的重要性 (Wu 等人,1996 年).

  6. 光谱和量子力学研究:Mary 等人(2020 年)对相关的苯并噻唑啉酮乙酰胺类似物进行了光谱和量子力学研究,强调了这些分析在理解此类化合物的化学性质和潜在应用中的重要性 (Mary 等人,2020 年).

属性

IUPAC Name

N-[(3S,4R)-1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-3-6-15-11-23(13-19(15)22-14(2)24)12-16-9-10-20(25-16)17-7-4-5-8-18(17)21/h4-5,7-10,15,19H,3,6,11-13H2,1-2H3,(H,22,24)/t15-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUYBMXXHZHSOE-DNVCBOLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)CC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)CC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。